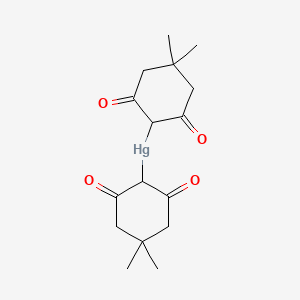
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is an organomercury compound characterized by the presence of two 4,4-dimethyl-2,6-dioxocyclohexyl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with a mercury(II) salt under controlled conditions. One common method involves the use of mercury(II) acetate in an organic solvent, such as methanol, to facilitate the formation of the desired organomercury compound. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The organomercury compound can participate in substitution reactions where the 4,4-dimethyl-2,6-dioxocyclohexyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different ligands.
Scientific Research Applications
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The mercury center can also interact with nucleophilic sites in DNA, potentially causing genotoxic effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methane: A related compound with a central carbon atom instead of mercury.
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)acetic acid: Contains an acetic acid group in place of the mercury center.
Uniqueness
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs
Properties
CAS No. |
64451-27-0 |
|---|---|
Molecular Formula |
C16H22HgO4 |
Molecular Weight |
478.93 g/mol |
IUPAC Name |
bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury |
InChI |
InChI=1S/2C8H11O2.Hg/c2*1-8(2)4-6(9)3-7(10)5-8;/h2*3H,4-5H2,1-2H3; |
InChI Key |
RMNQTVCOMMKGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)[Hg]C2C(=O)CC(CC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
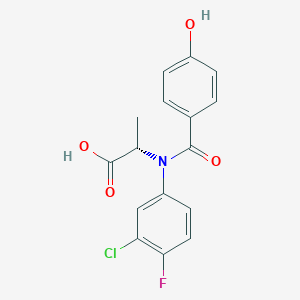
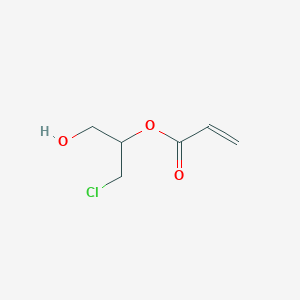

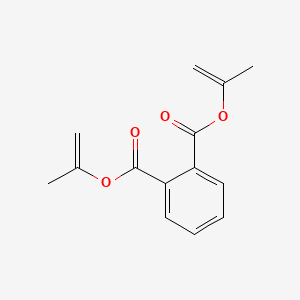
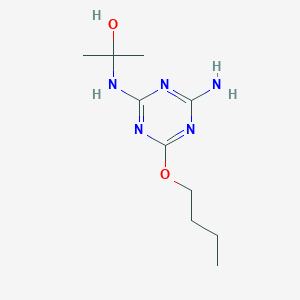
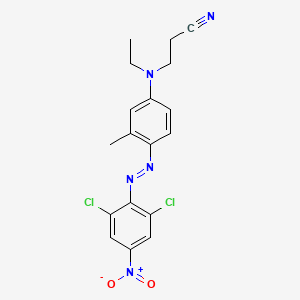
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)

phosphanium iodide](/img/structure/B14506012.png)
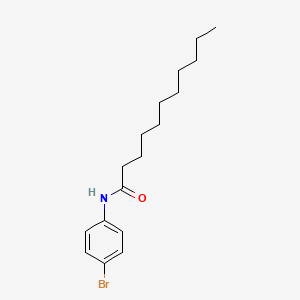
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
